5-(Trifluoromethyl)nicotinic acid
Overview
Description
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives
The synthesis of 2-trifluoromethyl-nicotinic acid derivatives is of significant interest due to their role as intermediates in the production of pharmacologically active compounds. A novel synthetic route has been developed that constructs the pyridine ring, which is a core structure in these derivatives. This method is particularly relevant for the synthesis of a COMT inhibitor, which is a compound with potential therapeutic applications .
Influence of Coordination Modes in MOFs
Metal-organic frameworks (MOFs) are a class of compounds with diverse applications, including gas storage and separation. The study of 5-(triazol-1-yl)nicotinic acid in the assembly of MOFs has led to the synthesis of six new complexes. These complexes exhibit a variety of coordination modes and secondary building units, resulting in structures with unique topologies and properties. For instance, one of the complexes demonstrates significant CO2 storage capacity and selectivity, which is crucial for environmental applications .
Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid
The practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid is a noteworthy achievement, as this compound is a valuable intermediate in pharmaceutical synthesis. The process involves lithiation of 2-(trifluoromethyl)pyridine, carboxylation, and subsequent steps leading to the formation of the desired product with a 50% overall yield. This synthesis route is notable for its efficiency and practicality in an industrial context .
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate is critical for the production of novel anti-infective agents. A safe and economical process has been developed that utilizes trifluoromethylation on a kilogram scale. The key to this process is the use of an inexpensive and effective trifluoromethylation system, which is essential for large-scale production and commercial viability .
Scientific Research Applications
- It exhibits excellent systemic and translaminar activity, with no negative impact on beneficial insects and mites .
- Several pharmaceutical products containing the TFMP moiety have been approved for market, and many candidates are undergoing clinical trials .
- The pesticides control a wide range of insect pests effectively, but the dissipation behaviors in crops and soils need further study .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and use .
Safety And Hazards
5-(Trifluoromethyl)nicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFDCELCLIZRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450428 | |
Record name | 5-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)nicotinic acid | |
CAS RN |
131747-40-5 | |
Record name | 5-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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